![molecular formula C10H9ClF3N3 B1407350 [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1354783-58-6](/img/structure/B1407350.png)

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

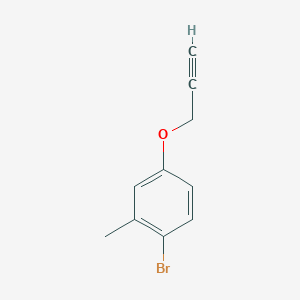

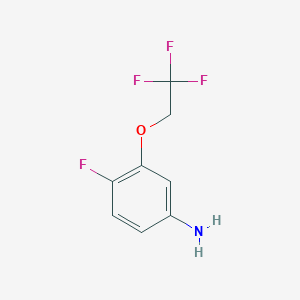

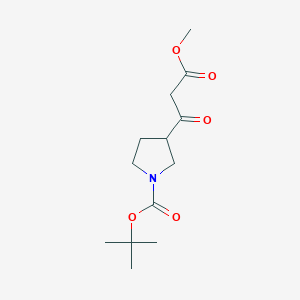

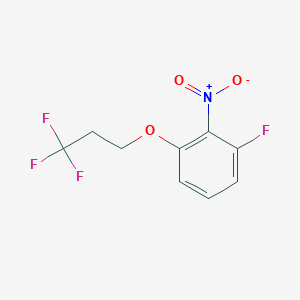

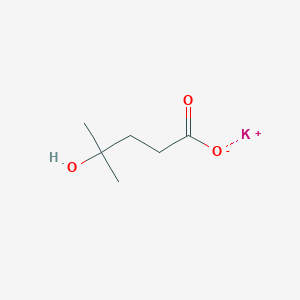

The synthesis of imidazole derivatives involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

The empirical formula of the compound is C11H10F3N3 . Its molecular weight is 241.21 .Applications De Recherche Scientifique

Phosphodiesterase Inhibition and Antimicrobial Activities : A study by Bukhari et al. (2013) synthesized a series of compounds, including 4-(1H-imidazol-1-yl) benzaldehyde derivatives, and evaluated them for phosphodiesterase (PDE) inhibition as well as antimicrobial activities. Some of these compounds showed marked activities in both these areas (Bukhari et al., 2013).

Antibacterial Activity : Prasad (2021) conducted a study on a series of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives, which demonstrated significant antibacterial activity. These compounds were synthesized using a process that included the use of 4-(1H-imidazol-1-yl)phenyl derivatives (Prasad, 2021).

Applications in Nitrogen-rich Gas Generators : Srinivas et al. (2014) explored the synthesis of imidazole-based molecules for potential applications in nitrogen-rich gas generators. This research highlights the significance of such compounds in creating energetic materials with specific physicochemical properties (Srinivas, V. Ghule, & K. Muralidharan, 2014).

Organic Light Emitting Devices : Tagare et al. (2018) investigated the use of phenanthroimidazole fluorophores, which include 4-(1H-imidazol-1-yl)phenyl derivatives, in the design and synthesis of efficient non-doped organic light-emitting devices. The study found these compounds to exhibit high efficiency and excellent stability, making them promising materials for electroluminescent applications (Tagare et al., 2018).

Selective Sorption and Photocatalytic Properties : Fu, Kang, and Zhang (2014) studied metal-organic frameworks based on 4-(1H-imidazol-1-yl)phenyl derivatives. They found these frameworks to have highly selective sorption for small hydrocarbons and interesting photocatalytic properties, which could be of value in various industrial applications (Fu, Kang, & Zhang, 2014).

Synthesis of Pharmaceutical Intermediates : Zhou et al. (2018) described a practical synthetic route for an important pharmaceutical intermediate that includes 1-methyl-4-phenyl-1H-imidazol-2-amine. This highlights the role of imidazole derivatives in pharmaceutical manufacturing (Zhou et al., 2018).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

The compound has a molecular weight of 443503, a density of 13±01 g/cm3, and a boiling point of 7200±550 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that the compound could potentially have a range of effects depending on the specific biological context .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride. The compound has a storage condition of 2-8℃, dry, sealed , suggesting that it may be sensitive to moisture and temperature.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing enzyme activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. Additionally, it can affect gene expression by interacting with transcription factors and altering their binding to DNA. The compound’s impact on cellular metabolism includes the inhibition of certain metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and overall biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into different metabolites, which can have distinct biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, nuclear localization can enhance its impact on gene expression, while mitochondrial localization can affect cellular energy production .

Propriétés

IUPAC Name |

4-imidazol-1-yl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(14)1-2-9(8)16-4-3-15-6-16;/h1-6H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIPSMBFAVJABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

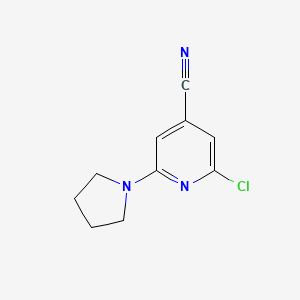

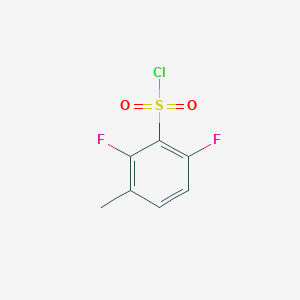

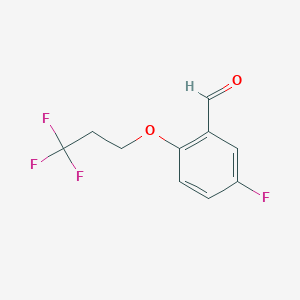

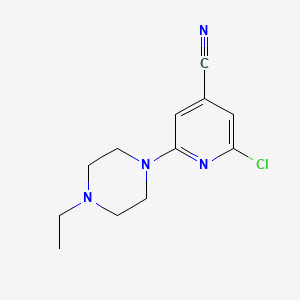

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)